Product packaging for 3-Oxohexanoate(Cat. No.:)

3-Oxohexanoate

Numéro de catalogue: B1246410
Poids moléculaire: 129.13 g/mol
Clé InChI: BDCLDNALSPBWPQ-UHFFFAOYSA-M
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Description

Contextual Significance as a Key Metabolic Intermediate

3-Oxohexanoate is a pivotal intermediate in several essential metabolic pathways. In eukaryotes, including humans, it is an integral component of fatty acid biosynthesis. hmdb.caymdb.ca Fatty acid metabolism encompasses the anabolic processes that build fatty acids and the catabolic reactions that break them down for energy. wikipedia.org this compound appears as an intermediate in the chain elongation cycle of fatty acid synthesis.

Beyond its role in lipid synthesis, this compound and its activated form, 3-oxohexanoyl-CoA, are substrates for various enzymes that connect different metabolic hubs. For instance, the enzyme 3-oxoacid CoA-transferase can utilize this compound as an acceptor, linking its metabolism with pathways such as butanoate metabolism and the degradation of branched-chain amino acids like valine, leucine, and isoleucine. qmul.ac.ukkegg.jp It is also an intermediate in the degradation of the essential amino acid lysine (B10760008). hmdb.camimedb.org In certain metabolic contexts, its esterified forms, such as ethyl this compound, are recognized by specific dehydrogenases, further highlighting its integration into cellular biochemistry. genome.jpwikipedia.org

Historical Perspectives on its Discovery and Initial Biochemical Characterization

The biochemical characterization of this compound is intrinsically linked to the foundational discoveries of fatty acid metabolism in the mid-20th century. While a specific date for its isolated discovery is not prominent, its existence was implied and later confirmed through the characterization of enzymes that act upon beta-keto acids.

Key historical insights came from the work on CoA-transferases. The enzyme 3-oxoacid CoA-transferase (EC 2.8.3.5), which is capable of acting on this compound, was officially classified in 1961, but the foundational research dates back to the 1950s. qmul.ac.uk Studies by researchers like Lynen, Ochoa, and Stern between 1953 and 1960 were crucial in elucidating the enzymatic steps of fatty acid metabolism, including the transfer of Coenzyme A to 3-oxo acids. qmul.ac.uk These early studies provided the biochemical context for understanding how molecules like this compound are activated and metabolized. Later research, such as a 1988 study that purified and characterized oxidoreductases from baker's yeast, identified enzymes that specifically reduce 3-oxo esters, including ethyl this compound, to their corresponding hydroxy esters. wikipedia.orgresearchgate.net The synthesis of the free acid form was often achieved through the simple hydrolysis of its ethyl ester, a common practice in organic chemistry for preparing such compounds for study. doi.org

Overview of its Multifaceted Roles in Cellular and Microbial Physiology

The functions of this compound extend from fundamental cellular energy and building-block metabolism to specialized roles in microbial ecology and biotechnology.

In Microbial Physiology: The role of this compound is particularly diverse in microbes.

Polyhydroxyalkanoate (PHA) Production: Many bacteria synthesize and store PHAs, which are biodegradable polyesters, as carbon and energy reserves. researchgate.netnih.gov this compound is a monomeric precursor for the synthesis of a specific type of PHA copolymer, poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) or PHBHHx. portlandpress.com This copolymer has desirable material properties, making this compound a key building block in biotechnological efforts to produce bioplastics from renewable resources. researchgate.netresearchgate.net

Degradation of Aromatic Compounds: Certain gut bacteria, such as Collinsella sp., utilize this compound derivatives in novel metabolic pathways to break down plant-derived polyphenols. nih.gov In the degradation of phloroglucinol (B13840), a common intermediate from flavonoids, (S)-3-hydroxy-5-oxohexanoate is formed and then cleaved, demonstrating a microbial strategy for carbon and energy acquisition from complex dietary sources. nih.gov

Quorum Sensing: The structure of this compound is highly similar to the acyl moiety of N-(3-oxohexanoyl)-L-homoserine lactone (AHL), a well-characterized signaling molecule used by many Gram-negative bacteria in a communication system known as quorum sensing. researchgate.net This system allows bacteria to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production, in response to population density. researchgate.net The structural relationship suggests a potential link or evolutionary origin between fatty acid metabolism intermediates and intercellular signaling molecules.

Table 2: Key Enzymes Acting on this compound and its Derivatives

Enzyme EC Number Reaction Metabolic Pathway
3-Oxoacid CoA-transferase EC 2.8.3.5 Transfers Coenzyme A from succinyl-CoA to a 3-oxo acid (e.g., this compound). qmul.ac.ukkegg.jp Butanoate Metabolism, Valine, Leucine and Isoleucine Degradation. kegg.jp
(R)-3-Hydroxyacid-ester dehydrogenase EC 1.1.1.279 Reduces ethyl this compound to ethyl (R)-3-hydroxyhexanoate using NADPH. genome.jp Fatty Acid Biosynthesis. ymdb.ca
(S)-3-Hydroxyacid-ester dehydrogenase EC 1.1.1.280 Reduces ethyl this compound to ethyl (S)-3-hydroxyhexanoate using NADPH. wikipedia.org Fatty Acid Biosynthesis. wikipedia.org
L-erythro-3,5-diaminohexanoate dehydrogenase EC 1.4.1.11 Acts on (S)-5-Amino-3-oxohexanoate, an intermediate in lysine degradation. hmdb.ca Lysine Degradation. hmdb.ca
(S)-3-hydroxy-5-oxohexanoate aldolase (B8822740) (HOHA) Not yet assigned Cleaves (S)-3-hydroxy-5-oxohexanoate into malonate semialdehyde and acetone. nih.gov Phloroglucinol Degradation. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9O3- B1246410 3-Oxohexanoate

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C6H9O3-

Poids moléculaire

129.13 g/mol

Nom IUPAC

3-oxohexanoate

InChI

InChI=1S/C6H10O3/c1-2-3-5(7)4-6(8)9/h2-4H2,1H3,(H,8,9)/p-1

Clé InChI

BDCLDNALSPBWPQ-UHFFFAOYSA-M

SMILES

CCCC(=O)CC(=O)[O-]

SMILES canonique

CCCC(=O)CC(=O)[O-]

Origine du produit

United States

Biosynthesis and Enzymatic Formation of 3 Oxohexanoate

De Novo Synthetic Pathways Leading to 3-Oxohexanoate Derivatives

De novo synthesis refers to the creation of complex molecules from simple precursors. In the context of this compound derivatives, this process is fundamental to the production of essential biomolecules.

The formation of the carbon-carbon bonds necessary for building fatty acid chains is catalyzed by a superfamily of enzymes known as thiolases. researchgate.net Thiolases, or acetyl-coenzyme A acetyltransferases (ACAT), are central to fatty acid synthesis and degradation. wikipedia.org In biosynthetic pathways, thiolases catalyze the Claisen condensation of two acyl-CoA molecules, a key step in elongating the carbon chain. researchgate.netnih.gov Specifically, 3-ketoacyl-CoA thiolase (thiolase I) is involved in degradative pathways like beta-oxidation, while acetoacetyl-CoA thiolase (thiolase II) participates in biosynthetic pathways. wikipedia.org The reaction catalyzed by thiolase is reversible, though it preferentially favors the degradation of 3-ketoacyl-CoA. wikipedia.org

Another critical group of enzymes is the 3-ketoacyl-CoA synthases (KCS), which are part of the fatty acid elongase (FAE) complex. nih.gov This complex is responsible for the synthesis of very-long-chain fatty acids (VLCFAs). rroij.com KCS enzymes determine the substrate preferences for fatty acids of different chain lengths and catalyze the initial, rate-limiting condensation step in the elongation cycle. nih.govrroij.comresearchgate.net The product of this condensation is a 3-ketoacyl-CoA, which is a direct precursor to derivatives of this compound.

Table 1: Key Enzymes in this compound Derivative Biosynthesis

Enzyme FamilySpecific Enzyme ExampleFunctionPathway
ThiolasesAcetoacetyl-CoA thiolaseCarbon-carbon bond formation via Claisen condensationFatty Acid Biosynthesis
3-Ketoacyl-CoA Synthases (KCS)Fatty Acid Elongase 1 (FAE1)Condensation of acyl-CoA with malonyl-CoA to form 3-ketoacyl-CoAVery-Long-Chain Fatty Acid Elongation

The primary precursor for the synthesis of this compound derivatives in fatty acid synthesis is acetyl-CoA. wikipedia.org Through the action of thiolase, two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. wikipedia.org This four-carbon unit can then be further elongated. In the fatty acid elongation cycle, the substrate is an acyl-CoA molecule, which is condensed with a two-carbon unit derived from malonyl-CoA. rroij.com

Substrate specificity is a crucial aspect of these biosynthetic reactions, ensuring the production of specific fatty acid chain lengths. researchgate.net KCS enzymes, for instance, exhibit distinct preferences for acyl-CoA substrates of varying lengths. nih.gov This specificity is determined by the enzyme's active site architecture. mdpi.com Similarly, different thiolase isozymes have different substrate specificities; for example, some are specific for short-chain acyl-CoAs, while others act on medium or long-chain substrates. plos.org This enzymatic specificity is fundamental to the controlled synthesis of a diverse range of fatty acids and their derivatives. nih.govrsc.org

Enzymatic reactions are often highly stereospecific, meaning they produce or act on a specific stereoisomer of a molecule. In the context of this compound derivative formation, the reduction of the 3-keto group is a key step where stereochemistry is critical. For instance, during the synthesis of poly[(R)-3-hydroxybutyrate-co-(R)-3-hydroxyhexanoate], the C6 monomer (R)-3-hydroxyhexanoyl-CoA is supplied through the (R)-specific hydration of 2-hexenoyl-CoA, not by the reduction of 3-oxohexanoyl-CoA. frontiersin.org This highlights that the stereochemical outcome is determined by the specific enzyme involved in the pathway. Carbonyl reductases and alcohol dehydrogenases are enzymes that can exhibit high stereospecificity in the reduction of keto groups, leading to the formation of specific chiral alcohols. researchgate.net

Generation as an Intermediate in Broader Metabolic Cycles

Metabolic intermediates are molecules that are precursors or metabolites in a metabolic pathway. wikipedia.orgtaylorandfrancis.com this compound and its CoA ester, 3-oxohexanoyl-CoA, are important intermediates in major catabolic pathways.

Beta-oxidation is the catabolic process by which fatty acid molecules are broken down to produce acetyl-CoA. wikipedia.orgabcam.com In each cycle of beta-oxidation, a two-carbon fragment is removed from the fatty acyl-CoA chain. aocs.org 3-Oxohexanoyl-CoA is an intermediate in the beta-oxidation of fatty acids that are at least six carbons long. ebi.ac.uk The process involves a sequence of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis. abcam.comlibretexts.org The third step, the oxidation of L-3-hydroxyacyl-CoA by 3-hydroxyacyl-CoA dehydrogenase, generates the 3-ketoacyl-CoA intermediate, such as 3-oxohexanoyl-CoA. wikipedia.org The final step, catalyzed by β-ketothiolase, cleaves this intermediate into acetyl-CoA and a shortened acyl-CoA. abcam.comnih.gov

Table 2: Steps of Beta-Oxidation Involving 3-Oxohexanoyl-CoA

StepEnzymeSubstrateProduct
33-Hydroxyacyl-CoA dehydrogenaseL-3-Hydroxyhexanoyl-CoA3-Oxohexanoyl-CoA
4β-Ketothiolase3-Oxohexanoyl-CoAButyryl-CoA + Acetyl-CoA

This compound and its derivatives also appear as intermediates in the degradation pathways of certain amino acids, notably lysine (B10760008). The breakdown of L-lysine in the liver involves a series of reactions that ultimately lead to the production of acetyl-CoA. nih.gov In some organisms, such as Fusobacterium nucleatum, lysine is fermented via the 3-keto,5-aminohexanoate pathway. nih.gov While not directly this compound, this intermediate shares a similar keto-acid structure. More directly, in some lysine degradation pathways, intermediates such as 6-amino-2-oxohexanoate and (S)-5-amino-3-oxohexanoic acid are formed. researchgate.netgenome.jp These molecules can be further metabolized, potentially leading to intermediates that feed into the beta-oxidation pathway at the level of C6 acyl-CoAs, thereby involving 3-oxohexanoyl-CoA.

Potential Intermediacy in Polyketide Biosynthesis

Polyketides are a large and structurally diverse class of natural products synthesized by a family of enzymes known as polyketide synthases (PKSs). mdpi.com The biosynthesis of these compounds resembles fatty acid synthesis, involving sequential condensation of simple carboxylate precursors, typically in their activated coenzyme A (CoA) thioester forms. isca.merasmusfrandsen.dk While this compound itself is not a direct substrate, its activated form, 3-oxohexanoyl-CoA , represents a key potential intermediate in the assembly of certain polyketide chains.

The central mechanism of polyketide formation, particularly by Type III PKSs, involves the iterative decarboxylative Claisen-type condensation of a starter acyl-CoA unit with multiple malonyl-CoA extender units. nih.govnih.gov Each condensation step adds a two-carbon unit, extending the poly-β-keto chain that remains covalently bound to the enzyme before cyclization and release. isca.me

The role of 3-oxohexanoyl-CoA in this process can be understood in two main contexts:

As a Starter Unit: Some Type III PKSs exhibit broad substrate specificity and can accept a variety of acyl-CoA molecules as starter units, including short- to long-chain fatty acyl-CoAs. nih.gov In this scenario, 3-oxohexanoyl-CoA, derived from fatty acid metabolism, could serve as a C6 starter unit. A PKS would then catalyze its condensation with malonyl-CoA to begin the elongation process, ultimately leading to more complex polyketide structures.

As a Pre-formed Intermediate: 3-oxohexanoyl-CoA is structurally equivalent to a polyketide chain that has already undergone two rounds of condensation (an acetyl-CoA starter plus two malonyl-CoA extenders). It is plausible that this β-ketoacyl-CoA could be channeled from the fatty acid β-oxidation pathway or other metabolic routes directly into a PKS assembly line, bypassing the initial condensation steps. This would provide an efficient metabolic shortcut to introduce a C6 moiety into a final polyketide product.

This potential intermediacy is supported by the close mechanistic relationship between PKS pathways and the biosynthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters. nih.gov The synthesis of medium-chain-length PHAs is known to utilize intermediates from fatty acid metabolism, and 3-oxohexanoyl-CoA is a recognized precursor in the engineered biosynthesis of specific PHAs, such as poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) or P(3HB-co-3HHx). nih.govresearchgate.net The enzymes in these pathways, like β-ketothiolases and reductases, are functionally related to PKS domains, suggesting a shared capacity to recognize and process intermediates like 3-oxohexanoyl-CoA.

Detailed research findings on the direct utilization of 3-oxohexanoyl-CoA by specific PKSs are an active area of investigation, particularly in the context of synthetic biology and the engineered production of novel "unnatural" natural products. mdpi.com

Interactive Data Table: Key Components in Type III Polyketide Biosynthesis

ComponentClassTypical Example(s)Role in Pathway
EnzymeType III Polyketide SynthaseChalcone Synthase (CHS), Stilbene Synthase (STS)Catalyzes iterative condensation and cyclization reactions. ebi.ac.uk
Starter UnitAcyl-CoA ThioesterAcetyl-CoA, p-Coumaroyl-CoA, Benzoyl-CoAPrimes the synthesis by providing the initial carbon backbone. nih.gov
Extender UnitDicarboxyl-CoA ThioesterMalonyl-CoAProvides two-carbon units for sequential chain elongation. nih.gov
Potential Intermediateβ-Ketoacyl-CoA3-Oxohexanoyl-CoA Can serve as an alternative starter unit or pre-formed chain segment.
ProductPolyketide ScaffoldNaringenin Chalcone, Resveratrol, AlkylpyronesThe core chemical structure formed before further modification. nih.gov

Metabolic Fates and Enzymatic Degradation of 3 Oxohexanoate

Pathways of Enzymatic Transformation and Catabolism

The metabolic processing of 3-oxohexanoate, a six-carbon β-keto acid, involves several key enzymatic reactions that transform it into intermediates for central metabolism. These pathways primarily focus on cleaving the carbon skeleton and modifying its functional groups to generate molecules that can be readily utilized for energy production or biosynthesis.

Thiolytic Cleavage Reactions Producing Acetyl-CoA

The principal catabolic fate of this compound, typically in its coenzyme A (CoA) activated form (3-oxohexanoyl-CoA), is thiolytic cleavage. This reaction is catalyzed by enzymes belonging to the thiolase family, which are crucial in fatty acid metabolism and other degradative pathways. wikipedia.org Thiolases mediate the cleavage of a carbon-carbon bond by the nucleophilic attack of a free CoA molecule.

Specifically, 3-ketoacyl-CoA thiolases (EC 2.3.1.16) act on 3-oxoacyl-CoA substrates of varying chain lengths. wikipedia.org In the context of 3-oxohexanoyl-CoA, the thiolase enzyme catalyzes its cleavage into two smaller molecules: acetyl-CoA (a C2 unit) and butyryl-CoA (a C4 unit). researchgate.net The reaction mechanism involves the formation of an acyl-enzyme intermediate, followed by the release of acetyl-CoA and the subsequent transfer of the remaining acyl group (butyryl) to a new molecule of CoA. wikipedia.org This process is a key step in the β-oxidation spiral of fatty acids. wikipedia.org Butyryl-CoA can then undergo further rounds of β-oxidation to yield two additional molecules of acetyl-CoA.

Another class of thiolases, the acetoacetyl-CoA thiolases (EC 2.3.1.9), are more specific for the thiolysis of acetoacetyl-CoA but demonstrate the fundamental reaction mechanism of this enzyme class. wikipedia.org The broad specificity of some 3-ketoacyl-CoA thiolases allows them to act on a range of substrates, including 3-oxohexanoyl-CoA. nih.govresearchgate.net

Enzyme ClassEC NumberSubstrate (Example)ProductsMetabolic Pathway
3-Ketoacyl-CoA Thiolase 2.3.1.163-Oxohexanoyl-CoAAcetyl-CoA + Butyryl-CoAFatty Acid β-Oxidation
Acetoacetyl-CoA Thiolase 2.3.1.9Acetoacetyl-CoA2 x Acetyl-CoAFatty Acid Metabolism, Ketogenesis

Reductive Transformations to Hydroxyacyl Derivatives

This compound and its esters can undergo reductive transformations to form their corresponding 3-hydroxyacyl derivatives. This reaction is a stereospecific reduction of the ketone group at the C-3 position, catalyzed by oxidoreductases that typically utilize nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a cofactor. expasy.orgexpasy.orgwikipedia.org

Enzymes such as (R)-3-hydroxyacid-ester dehydrogenase (EC 1.1.1.279) and (S)-3-hydroxyacid-ester dehydrogenase (EC 1.1.1.280) have been identified to catalyze the reduction of ethyl this compound. expasy.orgexpasy.orgqmul.ac.ukqmul.ac.uk These enzymes exhibit high stereoselectivity, producing either the (R)- or (S)-enantiomer of the hydroxy ester. For instance, (R)-3-hydroxyacid-ester dehydrogenase catalyzes the following reaction:

Ethyl this compound + NADPH + H⁺ ⇌ Ethyl (R)-3-hydroxyhexanoate + NADP⁺ expasy.orgwikipedia.orgqmul.ac.uk

Similarly, the (S)-specific dehydrogenase produces the corresponding (S)-3-hydroxyhexanoate. expasy.orgqmul.ac.uk This type of reduction is not only a key step in biosynthetic pathways like fatty acid synthesis but is also utilized in biocatalysis for the production of chiral alcohols. mdpi.comresearchgate.netscielo.br The resulting 3-hydroxyhexanoyl derivatives can be further metabolized or used as building blocks for more complex molecules. scielo.br

EnzymeEC NumberSubstrateProductCofactor
(R)-3-hydroxyacid-ester dehydrogenase 1.1.1.279Ethyl this compoundEthyl (R)-3-hydroxyhexanoateNADPH
(S)-3-hydroxyacid-ester dehydrogenase 1.1.1.280Ethyl this compoundEthyl (S)-3-hydroxyhexanoateNADPH

Decarboxylation Mechanisms (if applicable)

The decarboxylation of β-keto acids can occur under certain conditions, as the ketone group at the β-position stabilizes the carbanion intermediate formed upon the loss of carbon dioxide. While this is a known chemical reaction, its significance as a primary enzymatic step in the metabolism of this compound is not well-established. In studies of the related compound 2-ethyl-3-oxohexanoic acid, the corresponding decarboxylated product, 4-heptanone, was identified as an artifact resulting from chemical decomposition during sample analysis rather than a true metabolic product. nih.govresearchgate.net This suggests that the decarboxylation of 3-oxohexanoic acid to produce 2-pentanone may also occur non-enzymatically under certain conditions, such as heating.

While specific decarboxylases for this compound are not prominently described in core metabolic pathways, the chemical instability of β-keto acids makes spontaneous or non-enzymatic decarboxylation a potential, though likely minor, fate.

Integration and Channelling into Central Carbon Metabolism

The products of this compound degradation, primarily acetyl-CoA, are central metabolites that are channeled into major metabolic hubs for energy production or biosynthetic purposes.

Contribution to Tricarboxylic Acid (TCA) Cycle Precursors

The acetyl-CoA generated from the thiolytic cleavage of 3-oxohexanoyl-CoA is a primary fuel for the tricarboxylic acid (TCA) cycle. creative-proteomics.comwikipedia.org Acetyl-CoA enters the cycle by condensing with oxaloacetate to form citrate (B86180), a reaction catalyzed by citrate synthase. creative-proteomics.comresearchgate.net This is a key entry point for carbons derived from fatty acid and carbohydrate catabolism into the central energy-generating pathway of the cell. pressbooks.pub The complete oxidation of the acetyl group to CO₂ within the TCA cycle generates reducing equivalents in the form of NADH and FADH₂, which subsequently fuel ATP synthesis via oxidative phosphorylation. creative-proteomics.compressbooks.pub

The butyryl-CoA also produced from 3-oxohexanoyl-CoA cleavage is further oxidized through the β-oxidation pathway, yielding two more molecules of acetyl-CoA. Therefore, a single molecule of 3-oxohexanoyl-CoA can ultimately contribute three molecules of acetyl-CoA to the TCA cycle, making it a significant source of energy.

Pathways towards Gluconeogenesis or Ketogenesis

The metabolic fate of acetyl-CoA is a critical regulatory node, determining whether its carbons are oxidized for energy or diverted into other pathways like ketogenesis. Acetyl-CoA itself cannot be converted into pyruvate (B1213749) or oxaloacetate in animals, and therefore, cannot be a net substrate for glucose synthesis via gluconeogenesis. pressbooks.publumenlearning.com

However, the availability of acetyl-CoA strongly influences these pathways. Under conditions of high fatty acid oxidation, such as fasting or a low-carbohydrate state, large amounts of acetyl-CoA are produced. mdpi.com If the TCA cycle's capacity is exceeded, or if intermediates like oxaloacetate are depleted for gluconeogenesis, acetyl-CoA accumulates. wikipedia.orgquora.com This accumulation of acetyl-CoA inhibits the pyruvate dehydrogenase complex and allosterically activates pyruvate carboxylase, favoring gluconeogenesis. quora.com Simultaneously, the excess acetyl-CoA is shunted into the ketogenesis pathway in the liver. mdpi.comwikipedia.org In this pathway, two molecules of acetyl-CoA condense to form acetoacetyl-CoA, which is then converted to the ketone bodies, acetoacetate (B1235776) and β-hydroxybutyrate. wikipedia.orgwikipedia.org These ketone bodies are released into the bloodstream and can be used as an alternative energy source by extrahepatic tissues, including the brain. wikipedia.org Thus, the degradation of this compound contributes to the acetyl-CoA pool that fuels either the TCA cycle or, in states of carbohydrate scarcity, the production of ketone bodies. mdpi.comjci.org

Subcellular Compartmentalization of this compound Metabolism

The breakdown of this compound, a six-carbon 3-keto acid, occurs primarily through the beta-oxidation pathway. This metabolic process is not confined to a single cellular location but is distributed between two key organelles: the mitochondria and the peroxisomes. The specific enzymes involved and the ultimate fate of the metabolic products differ between these two compartments, reflecting their distinct roles in cellular metabolism.

In its activated form, 3-oxohexanoyl-CoA, the compound enters the beta-oxidation spiral. The final step of this cycle for a C6 compound involves the thiolytic cleavage of 3-oxohexanoyl-CoA. This critical reaction is catalyzed by 3-ketoacyl-CoA thiolases, which are present in both mitochondria and peroxisomes. wikipedia.orghmdb.ca

Mitochondrial Beta-Oxidation:

The primary site for the beta-oxidation of short- and medium-chain fatty acids, including hexanoate, is the mitochondrion. genecards.org Within the mitochondrial matrix, 3-oxohexanoyl-CoA is a substrate for mitochondrial 3-ketoacyl-CoA thiolase (encoded by the ACAA2 gene). hmdb.cauniprot.org This enzyme catalyzes the cleavage of 3-oxohexanoyl-CoA into butyryl-CoA and acetyl-CoA. hmdb.cahmdb.ca The resulting acetyl-CoA can then directly enter the citric acid cycle for complete oxidation to carbon dioxide and water, generating a significant amount of ATP. The butyryl-CoA molecule undergoes further rounds of beta-oxidation until it is completely converted to acetyl-CoA. The mitochondrial trifunctional protein (MTP) is a multi-enzyme complex that catalyzes the final three steps of long-chain fatty acid beta-oxidation, and its beta subunit (encoded by the HADHB gene) possesses 3-ketoacyl-CoA thiolase activity that can act on substrates like 3-oxohexanoyl-CoA. genecards.orguniprot.org

Peroxisomal Beta-Oxidation:

Peroxisomes also play a role in fatty acid metabolism, particularly in the chain shortening of very long-chain fatty acids, branched-chain fatty acids, and some dicarboxylic acids. uniprot.orghmdb.ca While they are not the primary site for the degradation of shorter chains like hexanoate, they possess the necessary enzymatic machinery. Peroxisomal 3-ketoacyl-CoA thiolase (encoded by the ACAA1 gene) is capable of cleaving 3-oxohexanoyl-CoA. hmdb.cahmdb.ca A key difference in peroxisomal beta-oxidation is that it is often incomplete. The process in peroxisomes typically shortens fatty acids, which are then transported to the mitochondria for complete oxidation. hmdb.ca Therefore, the butyryl-CoA and acetyl-CoA produced from 3-oxohexanoyl-CoA cleavage in the peroxisome would likely be exported to the mitochondria for further metabolism. hmdb.ca

The table below summarizes the key enzymes involved in the final thiolytic cleavage of 3-oxohexanoyl-CoA and their subcellular locations.

Enzyme NameGene NameSubcellular LocationFunction in this compound Metabolism
3-ketoacyl-CoA thiolase, mitochondrialACAA2MitochondrionCatalyzes the thiolytic cleavage of 3-oxohexanoyl-CoA into butyryl-CoA and acetyl-CoA. hmdb.cauniprot.org
Trifunctional enzyme subunit beta, mitochondrialHADHBMitochondrionPart of a multi-enzyme complex that catalyzes the final steps of beta-oxidation, including the thiolysis of 3-ketoacyl-CoAs. uniprot.orguniprot.org
3-ketoacyl-CoA thiolase, peroxisomalACAA1PeroxisomeCatalyzes the thiolytic cleavage of 3-oxohexanoyl-CoA into butyryl-CoA and acetyl-CoA. hmdb.cauniprot.orguniprot.org

Enzymology and Structural Biology of 3 Oxohexanoate Interacting Proteins

Biochemical Characterization of Enzymes Metabolizing 3-Oxohexanoate

3-Oxoacid CoA-transferase (SCOT) is a crucial enzyme in ketone body metabolism, catalyzing the transfer of Coenzyme A (CoA) from a donor like succinyl-CoA to a 3-oxoacid. The general reaction is: succinyl-CoA + a 3-oxo acid ⇌ succinate + a 3-oxoacyl-CoA.

The enzyme exhibits broad substrate specificity. While its primary substrate in ketone body utilization is acetoacetate (B1235776), it can also act on other 3-oxoacids. Research has shown that this compound can serve as a CoA acceptor for this enzyme, although it is processed more slowly than shorter-chain substrates like acetoacetate, 3-oxopropanoate, and 3-oxopentanoate. Malonyl-CoA can also function as the CoA donor in place of succinyl-CoA.

The catalytic mechanism of 3-oxoacid CoA-transferase is a ping-pong mechanism that involves two half-reactions. ebi.ac.uk This process proceeds through the formation of a covalent thioester intermediate between the CoA molecule and a conserved glutamate residue at the enzyme's active site. ebi.ac.uk

Table 1: Substrate Specificity of 3-Oxoacid CoA-Transferase (EC 2.8.3.5)

Substrate (CoA Acceptor)Relative ActivityReference
AcetoacetateHigh nih.gov
3-OxopropanoateModerate
3-OxopentanoateModerate
This compoundLow
3-Oxo-4-methylpentanoateLow

3-Hydroxyacyl-CoA dehydrogenases (HADH) are a family of oxidoreductases that play a central role in the beta-oxidation of fatty acids. wikipedia.org These enzymes catalyze the third step in the beta-oxidation cycle: the NAD⁺-dependent oxidation of an L-3-hydroxyacyl-CoA to its corresponding 3-ketoacyl-CoA (3-oxoacyl-CoA). wikipedia.orgebi.ac.uk The reaction is reversible and produces NADH. wikipedia.org

The formation of 3-oxohexanoyl-CoA is achieved through the action of a 3-hydroxyacyl-CoA dehydrogenase on L-3-hydroxyhexanoyl-CoA. Different isozymes of HADH exist, with varying specificities for the acyl chain length of their substrates. wikipedia.org For instance, the enzyme commonly known as HAD has a preference for medium-chain substrates, while short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) acts on a wider spectrum of molecules, including short-chain fatty acids.

Functionally, these enzymes are critical for converting stored fats into energy. medlineplus.gov The activity of HADH links the catabolism of fatty acids directly to the electron transport chain via the production of NADH. Several human genes, including HADH and HSD17B10, encode for proteins with this enzymatic activity. wikipedia.org

The 3-keto-5-aminohexanoate cleavage enzyme (Kce) is a specialized enzyme involved in the anaerobic fermentation of lysine (B10760008) in certain bacteria, such as Cloacimonas acidaminovorans. uniprot.orgmicrobialtec.com It catalyzes the reversible cleavage of (5S)-5-amino-3-oxohexanoate in the presence of acetyl-CoA to produce L-3-aminobutanoyl-CoA and acetoacetate. microbialtec.com

Structurally, Kce possesses the ubiquitous triose phosphate (B84403) isomerase (TIM) barrel fold. nih.gov Its active site contains a zinc (Zn²⁺) cation, which is essential for catalysis. microbialtec.comnih.gov Despite structural similarities to metal-dependent class II aldolases, Kce employs a unique catalytic mechanism. This enzyme is highly specific for its substrates. nih.gov Studies on the enzyme from Clostridium SB4 showed that while L-3-aminobutyryl-CoA is the preferred substrate in the reverse reaction, β-alanyl-CoA is also utilized effectively, whereas D-3-aminobutyryl-CoA is a very poor substrate. nih.gov

Mechanistic Investigations of Enzyme-Catalyzed Reactions Involving this compound

3-Oxoacid CoA-Transferase: The reaction mechanism does not proceed through a fully concerted step. Instead, it follows a stepwise pathway that involves an anhydride intermediate. The catalytic cycle begins with the transfer of CoA from succinyl-CoA to an active site glutamate residue, forming a high-energy enzyme-CoA thioester intermediate and releasing succinate. In the second half-reaction, the 3-oxoacid (e.g., this compound) binds to the active site, and the CoA is transferred from the glutamate residue to the substrate, forming the 3-oxoacyl-CoA product and regenerating the free enzyme. Structural studies reveal that the enzyme undergoes a significant conformational change, closing around the thioester intermediate to facilitate the reaction.

3-Hydroxyacyl-CoA Dehydrogenase: The catalytic mechanism involves a conserved histidine-glutamate (His-Glu) catalytic dyad in the active site. ebi.ac.uk The reaction begins with the concerted action of this dyad to abstract a proton from the 3-hydroxyl group of the L-3-hydroxyacyl-CoA substrate. ebi.ac.uk This leads to the formation of an oxyanion intermediate, which is stabilized by the enzyme's active site. The intermediate then collapses, eliminating a hydride ion which is transferred to the C4 position of the NAD⁺ cofactor, producing NADH and the 3-ketoacyl-CoA product. ebi.ac.uk

3-Keto-5-aminohexanoate Cleavage Enzyme: This enzyme utilizes a unique, multi-step mechanism that is distinct from other known enzyme reactions. The process, elucidated through X-ray crystallography and molecular modeling, involves: nih.gov

Deprotonation of the 3-keto-5-aminohexanoate substrate.

A nucleophilic addition onto an incoming acetyl-CoA molecule.

An intramolecular transfer of the CoA moiety.

A final retro-Claisen reaction that cleaves the carbon-carbon bond, releasing acetoacetate and 3-aminobutyryl-CoA.

This complex mechanism accounts for the observed products without the formation of a covalent acyl-enzyme intermediate. nih.gov

The efficiency and regulation of enzymes are defined by their kinetic parameters and their response to cellular signals. The Michaelis constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), indicating the enzyme's affinity for its substrate. wikipedia.org The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per second. tufts.edu

Table 2: Kinetic Parameters of Enzymes Acting on this compound or Related Substrates

EnzymeSubstrateKₘ (mM)Vₘₐₓ or kcatOrganism/TissueReference
3-Oxoacid CoA-TransferaseAcetoacetate~0.1-0.4-Rat Tissues (Kidney, Heart, Brain)
(S)-3-Hydroxyacyl-CoA dehydrogenase (FadB')Acetoacetyl-CoA0.048149 µmol mg⁻¹ min⁻¹ (Vₘₐₓ)Ralstonia eutropha
3-Keto-5-aminohexanoate Cleavage Enzyme (Kce)(S)-3-Keto-5-aminohexanoate0.2082.69 s⁻¹ (kcat)Cloacimonas acidaminovorans uniprot.org
Acetoacetate (reverse reaction)0.012

Regulatory Mechanisms: The activity of these metabolic enzymes is tightly controlled.

3-Oxoacid CoA-Transferase: Regulation can occur at the level of protein expression. For instance, in developing rat brains, the activity of this enzyme changes due to alterations in the amount of enzyme protein rather than modulation of a fixed amount of enzyme. nih.gov This protein may also be subject to allosteric regulation through the morpheein model. wikipedia.org Furthermore, its activity can be impaired by post-translational modifications, such as tyrosine nitration, which has been observed in diabetic hearts. physiology.org

3-Hydroxyacyl-CoA Dehydrogenase: The activity of some isozymes can be inhibited by reaction products or related metabolites. For example, the FadB' enzyme from R. eutropha is inhibited by acetyl-CoA, propionyl-CoA, and free Coenzyme A. Dysregulation of this enzyme family is linked to metabolic diseases. nih.gov

Lysine Fermentation Pathway Enzymes: In pathways like anaerobic lysine fermentation where Kce participates, regulation is often complex and involves controlling the expression of genes for key enzymes. nii.ac.jpnih.gov Feedback inhibition, where the end product of a pathway inhibits an early enzymatic step, is a common mechanism in amino acid biosynthesis to prevent overproduction. nii.ac.jp

Structural Elucidation of Enzymes Bound to this compound or its Analogs

The precise understanding of how enzymes recognize and process 3-oxo-hexanoate requires detailed knowledge of their three-dimensional structures and the specific molecular interactions that occur within the active site. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and site-directed mutagenesis are pivotal in providing these insights.

X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Studies of Enzyme-Substrate Complexes

X-ray crystallography and NMR spectroscopy are powerful, complementary methods for determining the high-resolution, three-dimensional structures of biological macromolecules. mdpi.combiologiachile.cl These techniques allow for the direct visualization of an enzyme's active site and the precise positioning of a bound substrate like 3-oxo-hexanoate or its analogs, revealing the critical interactions that govern substrate specificity and catalysis.

X-ray Crystallography provides a static, high-resolution snapshot of the enzyme-substrate complex. mdpi.com The process involves crystallizing the target enzyme in the presence of the substrate or a non-reactive analog. By analyzing the diffraction pattern of X-rays passing through the crystal, researchers can calculate the electron density and thereby determine the atomic arrangement of the protein and the bound ligand. biologiachile.cl

Key insights derived from crystallographic studies include:

Binding Orientation: The exact orientation of the substrate within the active site.

Key Residues: Identification of amino acid residues that form hydrogen bonds, electrostatic interactions, or van der Waals contacts with the substrate.

Conformational Changes: Revealing any structural changes in the enzyme that occur upon substrate binding.

For example, studies on 4-hydroxybenzoyl-CoA thioesterase with inhibitor analogs have demonstrated how the protein backbone and a single amino acid side chain (Ser91) directly participate in ligand binding. nih.gov Such analyses also revealed that the carboxylate group of a specific aspartate residue (Asp17) is positioned approximately 3.2 Å from the carbonyl carbon of the acyl group, suggesting its role in catalysis. nih.gov These types of detailed structural insights are fundamental to understanding an enzyme's mechanism. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to study the structure and dynamics of molecules in solution, offering a view that is complementary to the static picture from crystallography. nih.govgrantome.com NMR can characterize enzyme-substrate interactions by monitoring changes in the chemical environment of specific atoms upon complex formation. mdpi.com Techniques like Chemical Shift Perturbation (CSP) mapping can identify the binding site on the enzyme by observing which amino acid residues are affected when the substrate is added. mdpi.com Furthermore, NMR can provide information on the dynamics of both the enzyme and the bound ligand, which is often crucial for the catalytic process. nih.gov

Site-Directed Mutagenesis and Structure-Function Relationship Analysis

Site-directed mutagenesis is a powerful molecular biology technique used to make specific, intentional changes to the DNA sequence of a gene, resulting in targeted modifications to the amino acid sequence of the expressed protein. researchgate.netwikipedia.org This method is invaluable for probing the structure-function relationships of enzymes that interact with 3-oxo-hexanoate. researchgate.net By systematically replacing amino acids in the active site and observing the effect on substrate binding or catalytic activity, researchers can determine the precise role of individual residues.

A prime example of this approach is the engineering of Aeromonas caviae polyhydroxyalkanoate (PHA) synthase to enhance its ability to incorporate 3-hydroxyhexanoate (3HHx), a reduced analog of 3-oxo-hexanoate. researchgate.net Homology modeling was first used to predict which residues were involved in substrate recognition. researchgate.net Based on this structural model, specific amino acids were targeted for mutation. For instance, mutating asparagine at position 149 to serine (N149S) and aspartate at position 171 to glycine (D171G) created an enzyme variant with an enhanced ability to synthesize a 3HHx-rich polymer. researchgate.net Further mutagenesis studies on this enzyme pinpointed additional residues critical for its function.

The table below summarizes key mutations and their observed effects on the PHA synthase, illustrating how targeted amino acid substitutions can modulate enzyme activity and substrate preference.

Original ResidueMutant ResidueObserved Effect on Enzyme FunctionReference
Serine-389 (S389)Threonine (T)Allowed synthesis of a polymer with an increased 3-hydroxyhexanoate fraction without a significant loss of overall yield. researchgate.net
Asparagine-149 (N149)Serine (S)Contributed to creating a synthase capable of producing a 3-hydroxyhexanoate-rich polymer. researchgate.net
Aspartate-171 (D171)Glycine (G)Combined with N149S, enhanced the incorporation of 3-hydroxyhexanoate units. researchgate.net

This approach, combining structural modeling with site-directed mutagenesis, is essential for validating the roles of active site residues identified through crystallographic or NMR studies. For instance, after X-ray crystallography suggested that Asp17 was crucial for the mechanism of 4-hydroxybenzoyl-CoA thioesterase, a D17N mutant (aspartate to asparagine) was created. nih.gov Structural analysis of this mutant protein confirmed the role of this residue in the catalytic process. nih.gov

Biological Roles and Regulatory Functions of 3 Oxohexanoate

Role as a Metabolic Hub and Flux Regulator

As a primary metabolite, 3-Oxohexanoate is directly involved in the normal growth, development, and reproduction of organisms. hmdb.ca Its position within metabolic networks allows it to influence the flow of carbon through various interconnected pathways.

This compound is classified as a medium-chain keto acid and is an intermediate in the fatty acid biosynthesis pathway in all eukaryotes. hmdb.ca Fatty acid metabolism is intrinsically linked with other metabolic processes, such as the one-carbon cycle, and is susceptible to influences like oxidative stress, which can alter the length and saturation of fatty acid chains. nih.gov The synthesis and breakdown of fatty acids are critical for maintaining energy homeostasis. nih.gov The process of beta-oxidation, for instance, breaks down fatty acid tails into two-carbon units that form acetyl-CoA, a central molecule that feeds into the citric acid cycle for energy production. khanacademy.org As an intermediate in these pathways, this compound is part of the system that regulates the carbon flux dedicated to either energy storage or immediate energy generation.

Metabolic pathways are highly interconnected, with the breakdown products of carbohydrates, proteins, and lipids feeding into the pathways of glucose catabolism at various points. lumenlearning.com this compound, as an intermediate in lipid metabolism, is part of this integrated network.

Connection to Glucose Metabolism: Lipids are connected to glucose pathways primarily through acetyl-CoA. lumenlearning.com Fatty acids are broken down into acetyl-CoA, which enters the citric acid cycle, a core component of cellular respiration that also metabolizes glucose-derived pyruvate (B1213749). khanacademy.org Glycerol from triglycerides can also be converted into glyceraldehyde-3-phosphate, an intermediate in glycolysis. khanacademy.org

Connection to Amino Acid Metabolism: Amino acid metabolism is also linked to the citric acid cycle and glycolysis. creative-proteomics.com Depending on the body's needs, amino acids can be shunted into glucose catabolism pathways after the removal of their amino group. lumenlearning.com Different amino acids can be converted into key metabolic intermediates such as pyruvate, acetyl-CoA, or various components of the citric acid cycle, like α-ketoglutarate and oxaloacetate. creative-proteomics.comfiveable.me This interconnection allows the carbon skeleton from this compound, via acetyl-CoA, to be integrated with the flow of metabolites originating from amino acid degradation.

This central positioning allows for metabolic flexibility, where the cell can shift its resources between lipid, carbohydrate, and protein metabolism based on energy demands and substrate availability. creative-proteomics.com

Function as a Signaling Molecule or Transcriptional Regulator

Beyond its role as a metabolic intermediate, derivatives of this compound are well-established as signaling molecules, particularly in bacteria, where they mediate cell-to-cell communication and regulate gene expression on a population-wide scale.

One of the most well-documented roles for a this compound derivative is that of N-(3-Oxohexanoyl)-L-homoserine lactone (3O-C6-HSL), a key signaling molecule in bacterial quorum sensing. fishersci.comontosight.ai Quorum sensing is a communication system that allows bacteria to monitor their population density and coordinate collective behaviors. ontosight.ai

3O-C6-HSL is a small, diffusible molecule synthesized by various bacterial species. fishersci.com As the bacterial population grows, the concentration of this molecule increases in the local environment. ontosight.ai Once a threshold concentration is reached, it binds to specific intracellular receptor proteins, such as LuxR-type transcriptional regulators. ontosight.ai This binding event triggers a cascade of gene expression changes, leading to the coordinated regulation of processes like biofilm formation, virulence factor production, and antibiotic biosynthesis. fishersci.comontosight.ai

Table 1: Examples of Bacterial Systems Utilizing N-(3-Oxohexanoyl)-L-homoserine lactone (3O-C6-HSL)

Bacterial SpeciesRegulated ProcessReceptor ProteinReference(s)
Aliivibrio fischeri (formerly Vibrio fischeri)BioluminescenceLuxR fishersci.comontosight.ai
Erwinia carotovoraCarbapenem (B1253116) antibiotic biosynthesisCarR medchemexpress.com
Pseudomonas syringaeVirulence modulation-
Various speciesBiofilm formation, cell-to-cell communicationLuxR-type fishersci.com

The primary mechanism by which 3O-C6-HSL and other acyl-homoserine lactones (AHLs) function is by directly influencing transcriptional networks. frontiersin.org The binding of 3O-C6-HSL to its cognate receptor, like LuxR, forms a transcriptional activation complex. This complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby upregulating or repressing their transcription. medchemexpress.com

This modulation can be highly specific, affecting a suite of genes known as a regulon. In Aliivibrio fischeri, the 3O-C6-HSL-LuxR complex activates the transcription of the luxICDABEG operon, which contains the genes necessary for producing light (bioluminescence) as well as the enzyme LuxI, which synthesizes more 3O-C6-HSL, creating a positive feedback loop. ontosight.ai Similarly, in Erwinia carotovora, the complex of 3O-C6-HSL with the CarR protein upregulates the transcription of carbapenem biosynthesis genes. medchemexpress.com The ability of a single molecule to control entire gene networks allows bacteria to mount a sophisticated, coordinated response to changes in their population density. nih.gov

Table 2: Examples of Genes and Operons Regulated by 3O-C6-HSL

Gene/OperonFunctionBacterial SpeciesReference(s)
luxICDABEGBioluminescence and AHL synthesisAliivibrio fischeri
Carbapenem biosynthesis genesAntibiotic productionErwinia carotovora medchemexpress.com
Virulence factor genesPathogenicityPseudomonas syringae

The activity of enzymes can be influenced by various molecules, known as modulators, which can enhance or inhibit their function. patsnap.com This regulation can occur through competitive inhibition at the active site or through allosteric modulation, where binding at a site other than the active site causes a conformational change in the enzyme. patsnap.comwikilectures.eu

This compound itself can modulate cellular processes by serving as a substrate for specific enzymes. Research has identified that β-ketohexanoate (this compound) is an experimentally confirmed substrate for enzymes in the β-keto acid cleavage enzyme (BKACE) family. researchgate.net The action of these enzymes on this compound would directly alter its concentration and produce downstream metabolites, thereby influencing the metabolic flux and related cellular activities. researchgate.net Furthermore, derivatives of this compound are involved in complex biochemical pathways. For instance, the conversion of amino acids can lead to the formation of various α-keto acids, which are structurally related to this compound and are precursors to potent flavor compounds in dairy fermentations through the action of decarboxylases and dehydrogenases. oup.com

Table 3: Enzymes and Enzyme Families Associated with this compound and Related Keto Acids

Enzyme/Enzyme FamilyAction/RoleRelevance to this compoundReference(s)
β-keto acid cleavage enzyme (BKACE)Cleaves β-keto acidsDirectly utilizes β-ketohexanoate as a substrate. researchgate.net
α-keto acid decarboxylasesConvert keto acids to aldehydes.Acts on related keto acids, suggesting a potential pathway for this compound derivatives. oup.com
Aldehyde/Keto acid dehydrogenasesOxidize aldehydes and keto acids.Part of the metabolic cascade for keto acids in various organisms. oup.com

Comparative Metabolic and Regulatory Roles Across Biological Organisms

The metabolism of this compound, a beta-keto acid, displays significant divergence between prokaryotic and eukaryotic domains, reflecting fundamental differences in their cellular organization and metabolic strategies. While eukaryotes primarily utilize it as an intermediate in a highly organized biosynthetic pathway, prokaryotes are equipped to catabolize it as a carbon source.

Differences in Prokaryotic vs. Eukaryotic Metabolism of this compound

The metabolic fate of this compound is intrinsically linked to the distinct architectures of fatty acid metabolism in prokaryotes and eukaryotes. In eukaryotes, fatty acid synthesis is managed by a large, multifunctional enzyme complex known as Type I Fatty Acid Synthase (FAS), whereas prokaryotes utilize a Type II FAS system, which consists of separate, individual enzymes. wikipedia.org This structural difference underpins the varying roles of this compound in these organisms.

In eukaryotes , including yeast, plants, and animals, this compound is recognized as a primary metabolite and an intermediate in the de novo fatty acid biosynthesis pathway. hmdb.caymdb.ca During the elongation cycle of fatty acid synthesis, a 3-ketoacyl group is formed, which for a six-carbon chain would be 3-oxohexanoyl-ACP. This intermediate is then processed through a series of reduction and dehydration steps. For example, enzymes like (S)-3-hydroxyacid-ester dehydrogenase (EC 1.1.1.280) in baker's yeast catalyze the interconversion between ethyl (S)-3-hydroxyhexanoate and ethyl this compound, highlighting its role within this anabolic process. wikipedia.org The eukaryotic pathway is characterized by its integration into a large, efficient enzymatic complex located in the cytosol, with a separate, distinct system existing in the mitochondria that more closely resembles the prokaryotic system. wikipedia.orgnih.govwordpress.com

In contrast, prokaryotes appear to primarily utilize this compound in catabolic processes. While they possess a Type II FAS for building fatty acids, their metabolic versatility allows them to degrade a wide range of organic compounds for energy. The enzyme 3-oxoacid CoA-transferase (EC 2.8.3.5) is capable of acting on this compound, transferring a Coenzyme A (CoA) molecule to form 3-oxohexanoyl-CoA. qmul.ac.ukkegg.jp This reaction is crucial for preparing the keto acid for entry into the β-oxidation pathway for degradation into acetyl-CoA, which can then fuel the citric acid cycle. nih.gov While direct pathways starting from this compound are not extensively detailed, studies on bacteria like Eubacterium oxidoreducens show the breakdown of related six-carbon compounds into intermediates that are subsequently cleaved via reactions analogous to β-oxidation. nih.gov This suggests a general prokaryotic strategy of funneling such compounds into central energy-yielding pathways rather than using them as intermediates in a large biosynthetic complex.

Interactive Data Table: Comparative Metabolism of this compound

Feature Prokaryotes Eukaryotes
Primary Role Catabolism (Energy Source) Anabolism (Biosynthesis Intermediate)
Key Pathway β-Oxidation Analogs, Ketone Body Metabolism De Novo Fatty Acid Synthesis (FAS)
Enzyme System Type II FAS (Dissociated Enzymes) Type I FAS (Multifunctional Complex)
Key Enzyme Example 3-oxoacid CoA-transferase (EC 2.8.3.5) qmul.ac.ukkegg.jp Fatty Acid Synthase Complex (e.g., EC 1.1.1.280 as a component activity in yeast) wikipedia.orgwikipedia.org
Cellular Location Cytosol Cytosol (Type I FAS), Mitochondria (Type II-like FAS) nih.govwordpress.com
End Product Acetyl-CoA, smaller molecules Longer-chain fatty acids (e.g., Palmitic acid)

Specific Contributions in Plant or Fungal Systems

Within the eukaryotic domain, the roles of this compound and its parent acid, hexanoic acid, are well-documented in plants and fungi, extending from primary metabolism to the synthesis of specialized secondary metabolites.

In plant systems , this compound is a known metabolite. hmdb.caebi.ac.uk Its most detailed role has been proposed in the biosynthesis of semiochemicals in certain orchids. Research on Chiloglottis orchids suggests that activated 3-oxohexanoic acid, either as a CoA or acyl-carrier protein (ACP) derivative, serves as a precursor for the formation of chiloglottones, which are chemicals used to attract pollinators. frontiersin.org The formation of these unique compounds appears to involve the condensation of intermediates from both the fatty acid biosynthesis and β-oxidation pathways, highlighting a metabolic intersection where this compound plays a key role. frontiersin.org This demonstrates its contribution not just to core metabolism but also to the production of ecologically significant secondary metabolites.

In fungal systems , this compound is an established intermediate in the Type I fatty acid biosynthesis pathway of yeasts like Saccharomyces cerevisiae. ymdb.caagriculturejournals.cz The multi-enzyme FAS complex in yeast utilizes 3-oxohexanoyl-ACP as a step in the iterative process of elongating the fatty acid chain. wikipedia.org Beyond this primary role, various oxohexanoate derivatives are substrates for fungal enzymes, indicating their availability for diverse metabolic purposes. For example, oxidoreductases in baker's yeast can enantioselectively reduce various 3-oxo, 4-oxo, and 5-oxo esters. genome.jp While direct incorporation of this compound into complex polyketides or other major secondary metabolites is not extensively documented, its presence as a fundamental building block in the highly active fungal FAS pathway is critical. This primary metabolism provides the precursors for the vast array of secondary metabolites for which fungi are known, including polyketides, which are often derived from fatty acid-like pathways. oregonstate.edu Additionally, related compounds like (S)-5-amino-3-oxohexanoate are intermediates in lysine (B10760008) degradation pathways in various eukaryotes, including fungi. mdpi.comwikipedia.org

Interactive Data Table: Roles of this compound in Plants and Fungi

Organism Group Primary Role Specific Contribution / Example Relevant Pathway(s)
Plants Biosynthetic Precursor Synthesis of chiloglottone semiochemicals in orchids. frontiersin.org Fatty Acid Biosynthesis & β-Oxidation
Fungi Biosynthesis Intermediate Intermediate in the Fatty Acid Synthase (FAS) complex in Saccharomyces cerevisiae (baker's yeast). ymdb.ca Fatty Acid Biosynthesis (Type I)
Precursor Pool Provides foundational building blocks for secondary metabolite synthesis. oregonstate.edu Primary & Secondary Metabolism
Related Compound Metabolism Intermediate in lysine degradation ((S)-5-amino-3-oxohexanoate). mdpi.comwikipedia.org Amino Acid Catabolism

Advanced Analytical and Methodological Approaches in 3 Oxohexanoate Research

Spectroscopic Techniques for Quantitative and Qualitative Analysis

Spectroscopic methods are indispensable for the detailed analysis of 3-oxohexanoate, providing insights into its structure, concentration, and metabolic journey.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Metabolic Profiling

High-resolution nuclear magnetic resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of compounds. ucm.es It provides detailed information on chemical shifts, J-coupling constants, and relative peak areas, which are essential for elucidating the three-dimensional structure of molecules like this compound. nih.gov In the context of metabolic profiling, NMR can identify and quantify metabolites in biological fluids and tissues. nih.govuab.edu

High-resolution NMR spectra are characterized by the splitting of peaks into clusters (singlets, doublets, triplets, etc.), which provides information about the number of hydrogen atoms on adjacent carbons (the n+1 rule). libretexts.org For instance, the analysis of ethyl this compound using ¹H NMR reveals characteristic peak splitting patterns that confirm its structure. libretexts.org The chemical shifts in an NMR spectrum are measured in parts per million (ppm) and are indicative of the chemical environment of the nuclei. uab.edu

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed for more complex structural assignments, providing connectivity information between different atoms within the molecule. uab.edu These methods have been instrumental in characterizing derivatives of this compound and related compounds. psu.edu

Table 1: Predicted ¹³C NMR Chemical Shifts for Ethyl this compound This table is based on predicted data and serves as an illustrative example.

Mass Spectrometry (MS) Applications in Tracing and Quantification (e.g., GC-MS, LC-MS)

Mass spectrometry (MS) is a highly sensitive technique used to measure the mass-to-charge ratio (m/z) of ions. It is widely used for the quantification and tracing of metabolites. When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful tool for analyzing complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly suitable for volatile compounds or those that can be made volatile through derivatization. birchbiotech.com In the study of this compound and its derivatives, GC-MS has been used for quantitative analysis in various matrices, including urine. indexcopernicus.comresearchgate.net For instance, a method was developed for the quantitative analysis of 2-ethyl-3-oxohexanoic acid in urine, where the compound was derivatized before GC-MS analysis. researchgate.net The mass spectrum of a compound provides a unique fragmentation pattern that can be used for identification. The NIST WebBook provides mass spectral data for ethyl this compound, which is crucial for its identification in unknown samples. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can analyze a wide range of non-volatile compounds. advancechemjournal.comresearchgate.net It has been employed in the analysis of this compound derivatives. semanticscholar.org LC-MS methods are valued for their high sensitivity and specificity, allowing for the detection and quantification of compounds at very low concentrations. nih.gov The choice of ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), depends on the analyte's properties. researchgate.net

Table 2: Key Mass Spectrometry Data for this compound Derivatives This table presents a summary of mass spectrometry data for illustrative purposes.

Isotopic Labelling Strategies (e.g., ¹³C, ²H) for Metabolic Flux Analysis

Isotopic labelling is a powerful technique used to trace the metabolic fate of compounds within a biological system. frontiersin.org By introducing molecules containing stable isotopes like ¹³C or ²H, researchers can follow their transformation through metabolic pathways. creative-proteomics.com This approach, known as Metabolic Flux Analysis (MFA), provides quantitative information about the rates of metabolic reactions. nih.govnih.gov

The core principle of MFA is that the isotopic labeling patterns of intracellular metabolites are determined by the metabolic fluxes. nih.govnih.gov These patterns can be analyzed using MS or NMR. frontiersin.org For example, using a ¹³C-labeled substrate, one can track the incorporation of the ¹³C atoms into this compound and its downstream metabolites, thereby elucidating the active metabolic pathways and their relative contributions. nih.gov This technique is invaluable for understanding cellular metabolism and its regulation under different conditions. creative-proteomics.com While non-targeted stable isotope labeling can reveal novel metabolic reactions, targeted ¹³C-MFA provides absolute flux estimates for a predefined metabolic network. frontiersin.org

Chromatographic Separations for Isolation and Purity Assessment

Chromatographic techniques are fundamental for the separation, isolation, and purity assessment of this compound and its derivatives from complex mixtures.

Gas Chromatography (GC) and Liquid Chromatography (LC)

Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase within a column. birchbiotech.com It is a robust method for the analysis of volatile compounds like esters of this compound. mdpi.com The purity of a sample can be determined by analyzing the resulting chromatogram; a single peak typically indicates a pure compound, while multiple peaks suggest the presence of impurities. birchbiotech.com GC is often used for routine quality control and purity assessment. birchbiotech.com

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying compounds in a liquid mobile phase. advancechemjournal.com It is particularly useful for non-volatile or thermally unstable compounds. advancechemjournal.com Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is the most common mode. advancechemjournal.com HPLC methods have been developed for the analysis and purification of this compound derivatives, allowing for the assessment of their purity. loesungsfabrik.degoogle.com The selectivity of an LC method can be verified by assessing peak purity using a Diode Array Detector (DAD). embrapa.br

Preparative Chromatography for Compound Purification

Preparative chromatography is used to isolate larger quantities of a specific compound from a mixture for further study. emerypharma.comshimadzu.be Both preparative GC and preparative LC are utilized, with the choice depending on the properties of the target compound.

Preparative Liquid Chromatography (Prep-LC): This technique is extensively used for the purification of compounds from synthesis reaction mixtures or natural product extracts. shimadzu.be It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. emerypharma.compharmtech.com Silica gel chromatography is a common form of preparative LC used to purify products like methyl 6-acetamido-3-oxohexanoate. semanticscholar.org The goal is to obtain the target compound at a high level of purity for subsequent structural elucidation and biological testing. emerypharma.com

Table 3: Compound Names Mentioned in the Article

Enzymatic Assays and In Vitro Reconstitution Systems

Detailed characterization of enzymes that metabolize this compound is fundamental to understanding its biological roles. This is often achieved through carefully designed enzymatic assays and the recreation of metabolic steps in a controlled laboratory setting.

Coupled Spectrophotometric Assays for Enzyme Activity

Coupled spectrophotometric assays are a cornerstone for measuring the activity of enzymes for which the primary reaction does not produce a change in light absorbance. This indirect method links the reaction of interest to a second, indicator reaction that does involve a measurable change in absorbance.

A common application is the measurement of oxidoreductase activity. For instance, the activity of enzymes that reduce 3-oxo esters can be monitored by coupling the reaction to the oxidation of NADPH, which can be observed as a decrease in absorbance at 340 nm. nih.govportlandpress.com In the study of phloroglucinol (B13840) degradation, where (S)-3-hydroxy-5-oxohexanoate is an intermediate, a coupled assay was used. The reaction catalyzed by (S)-3-hydroxy-5-oxohexanoate aldolase (B8822740) (HOHA) was linked to the activity of a dehydrogenase to monitor the reaction progress. researchgate.netresearchgate.net

Challenges in developing these assays include ensuring the coupling enzyme is not rate-limiting and that the optimal pH for both enzymes is compatible. thermofisher.com The choice of the coupling enzyme is critical; for example, (S)−3-hydroxy-5-oxohexanoate dehydrogenase has been used as a coupling enzyme to detect the formation of (S)-3-hydroxy-5-oxohexanoate. researchgate.net

Recombinant Protein Expression and Purification for Mechanistic Studies

To conduct detailed mechanistic studies, the enzymes involved in this compound metabolism must be available in a pure form. This is typically achieved through recombinant protein expression and subsequent purification.

The process begins with cloning the gene for the target enzyme into an expression vector, which is then introduced into a suitable host organism, commonly Escherichia coli. nih.gov The expression of the recombinant protein is then induced, often using isopropyl β-D-1-thiogalactopyranoside (IPTG). nih.gov Optimization of expression conditions, such as inducer concentration, temperature, and induction duration, is crucial for obtaining high yields of the desired protein. nih.gov

Following expression, the cells are harvested and lysed to release the proteins. The target enzyme is then purified from the complex mixture of cellular proteins using a series of chromatography steps. Common techniques include:

Affinity Chromatography: This method exploits specific binding interactions. For instance, proteins can be engineered with a tag, such as a polyhistidine-tag (His-tag), which binds to a nickel-nitrilotriacetic acid (Ni-NTA) resin. creative-enzymes.com

Ion-Exchange Chromatography: This technique separates proteins based on their net charge. creative-enzymes.com

Size-Exclusion Chromatography (Gel Filtration): This method separates proteins based on their size and shape. nih.gov

The purity of the enzyme is assessed at each stage, typically using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). nih.govnih.gov Once a highly purified enzyme is obtained, it can be used for detailed kinetic and mechanistic studies. For example, purified NADPH-dependent oxidoreductases have been used to determine kinetic parameters like the Michaelis constant (Km) for ethyl this compound. nih.gov

Omics Approaches in Comprehensive this compound Research

"Omics" technologies provide a global view of molecules in a biological system. Metabolomics and proteomics are particularly powerful for studying this compound in a broader physiological and pathological context.

Metabolomics Studies Profiling this compound and Related Compounds

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites within a biological sample. mdc-berlin.de This approach is invaluable for understanding the metabolic state of an organism and how it changes in response to various stimuli or in disease states.

Techniques such as ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) are used for the untargeted analysis of metabolites in biological fluids like plasma. mdc-berlin.defrontiersin.org In the context of this compound, metabolomics can identify and quantify related compounds, providing a snapshot of the metabolic network. For instance, studies have identified 5-amino-3-oxohexanoate as a potential biomarker in the context of multiple trauma complicated with sepsis. frontiersin.org

The data generated from metabolomics experiments can be used to construct metabolic profiles and identify pathways that are significantly altered. nih.gov This systems-level view helps to place this compound within the larger metabolic landscape of the cell.

Proteomics to Identify Associated Enzymes and Regulatory Proteins

Proteomics focuses on the large-scale study of proteins, including their expression levels, modifications, and interactions. mdpi.com In the study of this compound metabolism, proteomics can be used to identify the enzymes that catalyze its formation and degradation, as well as the regulatory proteins that control these processes.

A common proteomics workflow, known as "bottom-up" or "shotgun" proteomics, involves the following steps:

Protein Extraction and Digestion: Proteins are extracted from the sample and digested into smaller peptides, typically using the enzyme trypsin. mdpi.complos.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. mdpi.com

Protein Identification: The mass spectral data is then searched against protein databases to identify the proteins present in the original sample. mdpi.complos.org

Quantitative proteomics techniques can be used to compare protein abundance between different conditions, for example, in healthy versus diseased states. mdpi.com This can reveal which enzymes and pathways involving this compound are up- or down-regulated. For instance, proteomic analysis of soybean roots under flooding stress revealed changes in the abundance of enzymes related to energy metabolism. plos.org By integrating proteomics with metabolomics data, a more complete picture of the metabolic and cellular response can be obtained. nih.gov

Genetic and Molecular Regulation of 3 Oxohexanoate Pathways

Post-Transcriptional and Post-Translational Modulations

Beyond transcriptional control, the regulation of metabolic pathways occurs at the post-transcriptional and post-translational levels. These mechanisms allow for more rapid and dynamic adjustments to enzyme levels and activities in response to immediate cellular demands.

After a gene is transcribed, the resulting mRNA molecule's stability determines how many protein molecules can be synthesized from it. The lifespan of an mRNA is influenced by various factors, including the length of its poly(A) tail and the presence of specific sequences in its 3' untranslated region (3' UTR), which can be bound by RNA-binding proteins. nih.govnih.govbiorxiv.org The structure of the 3' end of an mRNA can influence both its processing efficiency and its metabolic stability. nih.gov

MicroRNAs (miRNAs) are small non-coding RNA molecules that play a significant role in post-transcriptional regulation. mdpi.comki.seresearchgate.net They typically bind to the 3' UTR of target mRNAs, leading to their degradation or the repression of their translation into protein. nih.gov This mechanism provides a way to fine-tune the expression of metabolic enzymes. For instance, specific miRNAs can be induced or repressed by metabolic signals, thereby altering the levels of enzymes in pathways like that of 3-oxohexanoate. The regulation is complex, as one miRNA can target multiple genes, and a single gene can be targeted by several miRNAs. mdpi.com

Post-translational modifications (PTMs) are chemical alterations to a protein after its synthesis, which can dramatically affect its activity, stability, or localization. wikipedia.orgnih.gov These modifications provide a mechanism for rapid, reversible control of enzyme function, allowing cells to quickly adapt their metabolic state. nih.gov

Phosphorylation : This is one of the most common PTMs, where a phosphate (B84403) group is added to serine, threonine, or tyrosine residues, typically by a kinase enzyme. wikipedia.orgnih.gov This modification can activate or inhibit an enzyme's catalytic activity. rsc.org The reversible nature of phosphorylation, with phosphatases removing the phosphate groups, allows for a dynamic switch-like control over metabolic flux. nih.gov Key kinases like SnRK1 and TOR act as central regulators of carbon and nitrogen metabolism, often through phosphorylation cascades. frontiersin.org

Acetylation : Lysine (B10760008) acetylation is an increasingly recognized PTM in the regulation of metabolism. nih.gov It involves the addition of an acetyl group from acetyl-CoA, and this modification is reversed by deacetylases. Many central metabolic enzymes are regulated by acetylation, which can alter their activity in response to the availability of carbon sources. nih.gov

Ubiquitination : This process involves the attachment of a small protein called ubiquitin to a target enzyme. researchgate.net Ubiquitination is most commonly associated with targeting proteins for degradation by the proteasome, thereby controlling the abundance of an enzyme. nih.gov The process is carried out by a cascade of three enzymes (E1, E2, and E3), with the E3 ligase providing substrate specificity. mdpi.comfrontiersin.org This form of regulation is crucial for removing unneeded or damaged enzymes from the cell.

Table 2: Major Post-Translational Modifications in Metabolic Enzyme Regulation

Modification Description General Effect on Enzyme Function
Phosphorylation Covalent addition of a phosphate group to specific amino acid residues. wikipedia.org Can rapidly switch enzyme activity on or off, modulating metabolic pathways in response to signals. nih.govfrontiersin.org
Acetylation Addition of an acetyl group to a lysine residue. nih.gov Alters enzyme activity in response to cellular energy status and carbon source availability. nih.gov
Ubiquitination Attachment of the protein ubiquitin to a target protein. researchgate.net Primarily targets the enzyme for degradation, providing a mechanism to control enzyme concentration. nih.gov

Genetic Engineering Models for Pathway Elucidation

By creating genetically modified organisms, often in microbial systems, researchers can elucidate the role of specific genes. Common strategies include:

Gene Knockout/Deletion : Removing a gene that codes for a specific enzyme helps to determine its necessity in the pathway and to identify the functional consequences of its absence. nih.gov

Gene Overexpression : Increasing the expression of a particular gene can help identify rate-limiting steps in a pathway or be used to increase the production of a desired compound.

CRISPR-based technologies : Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and associated proteins (like Cas9) can be used for precise gene editing. CRISPR interference (CRISPRi) is a particularly useful tool for gene attenuation, allowing for the fine-tuning of gene expression levels rather than complete knockout, which helps in balancing metabolic flux. mdpi.com

These genetic engineering approaches are instrumental in constructing and optimizing microbial cell factories for the biosynthesis of valuable chemicals. mdpi.com For example, by deleting genes for competing pathways (e.g., pta for phosphotransacetylase) and overexpressing key enzymes, metabolic flux can be redirected towards a desired product. researchgate.net

Table 3: Genetic Engineering Techniques for Metabolic Pathway Analysis

Technique Principle Application in Pathway Elucidation
Gene Knockout Complete removal or inactivation of a specific gene. Determines the essentiality and function of an enzyme in the pathway. nih.gov
Gene Overexpression Increasing the transcription and translation of a target gene, often by using a strong promoter. Identifies rate-limiting steps and can be used to enhance metabolic flow through the pathway.
CRISPRi Using a deactivated Cas9 protein fused to a repressor domain to block the transcription of a target gene. Allows for tunable downregulation (attenuation) of gene expression to balance metabolic pathways and optimize production. mdpi.com

Gene Knockout/Knockdown Studies in Model Organisms

Gene knockout and knockdown studies have been instrumental in identifying key enzymes and regulatory elements involved in this compound metabolism. By deleting or reducing the expression of specific genes, scientists can observe the resulting metabolic changes and infer the function of the targeted gene. A primary focus of these studies has been to increase the incorporation of 3-hydroxyhexanoate (3HHx), a downstream product of this compound, into polyhydroxyalkanoates (PHAs).

Another gene of interest in these studies is fadA, which is involved in the β-oxidation pathway. The β-oxidation cycle is a key source of (R)-3-hydroxyacyl-CoA precursors for PHA synthesis. Inactivation of the fadA gene in Fusobacterium nucleatum has been shown to reduce the formation of the FadA adhesin, indicating a link between fatty acid metabolism and other cellular processes nih.govnih.gov. While not directly a study on this compound production, it demonstrates the principle of manipulating the β-oxidation pathway to alter the availability of key metabolic intermediates.

The following table summarizes key gene knockout studies and their impact on pathways involving this compound intermediates.

Gene Knockout Model Organism Pathway Affected Observed Effect
phaBRalstonia eutrophaPolyhydroxyalkanoate (PHA) biosynthesisIncreased 3-hydroxyhexanoate (3HHx) fraction in the polymer, but decreased overall PHA yield. frontiersin.org
phaBCupriavidus necatorPolyhydroxyalkanoate (PHA) biosynthesisCan compromise cell growth and reduce polymer molecular weight. mdpi.com
phaC(ah)Aeromonas hydrophilaPolyhydroxyalkanoate (PHA) biosynthesisWhen replaced with phaC1(ps) from Pseudomonas stutzeri, it favored the incorporation of 3HHx and longer-chain monomers. nih.gov
frdC, gltA, ptaEscherichia coliCentral carbon metabolismTriple knockout enhanced overall PHA production. researchgate.netscispace.com

Overexpression Systems for Enhanced Pathway Product Yields

In contrast to knockout studies, overexpression systems aim to increase the production of desired compounds by enhancing the expression of key biosynthetic genes. This approach has been widely used to improve the yield of PHAs containing 3HHx.

A critical enzyme in this context is (R)-specific enoyl-CoA hydratase, encoded by the phaJ gene. This enzyme directly supplies the (R)-3-hydroxyacyl-CoA precursors, including 3-hydroxyhexanoyl-CoA, for PHA synthesis from the β-oxidation cycle. Overexpression of phaJ from Pseudomonas aeruginosa in recombinant Ralstonia eutropha has been shown to increase PHA accumulation nih.gov. Similarly, co-expression of phaJ with a modified PHA synthase in a Cupriavidus necator strain resulted in a 6.6-fold higher 3HHx composition in the produced PHA compared to the strain with only the modified synthase nih.gov. In another study, introducing phaJ from P. aeruginosa into Cupriavidus sp. Oh_1, along with a suitable PHA synthase, enabled the production of P(3HB-co-3HHx) with a high 3HHx mole fraction from soybean oil mdpi.com.

The PHA synthase itself, encoded by the phaC gene, is another primary target for overexpression. Different PHA synthases exhibit varying substrate specificities. For instance, the PHA synthase from Aeromonas caviae (phaCAc) is known to incorporate 3HHx monomers effectively frontiersin.org. Engineering recombinant Ralstonia eutropha strains to express heterologous PHA synthases capable of incorporating both 3HB and 3HHx has been a successful strategy for producing P(3HB-co-3HHx) from plant oils nih.gov. The overexpression of a newly characterized phaC gene from Rhodococcus aetherivorans in R. eutropha led to high accumulation of P(3HB-co-3HHx) with significant 3HHx content directly from palm oil nih.gov.

Metabolic engineering strategies often involve the overexpression of multiple genes to create a robust production pathway. For example, recombinant Escherichia coli strains have been engineered with an artificial PHA operon containing the Aeromonas PHA biosynthesis genes to produce P(3HB-co-3HHx) from dodecanoic acid ewha.ac.kr. Furthermore, the co-expression of the Aeromonas hydrophila orf1 gene with the PHA biosynthesis genes was found to increase the 3HHx fraction in the copolymer threefold ewha.ac.kr.

The following table summarizes key gene overexpression studies aimed at enhancing the yield of products derived from this compound pathways.

Overexpressed Gene(s) Model Organism Pathway Enhanced Resulting Product Yield/Composition
phaJ from Pseudomonas aeruginosaRalstonia eutropha(R)-3-hydroxyacyl-CoA precursor supply for PHA synthesisIncreased PHA accumulation. nih.gov
phaJ from P. aeruginosa and modified phaCCupriavidus necatorPHA biosynthesis6.6-fold higher 3HHx monomer composition in P(3HB-co-3HHx). nih.gov
phaC from Rhodococcus aetherivorans and phaJ from P. aeruginosaRalstonia eutrophaPHA biosynthesisAccumulation of 66-71% of cell dry weight as P(3HB-co-3HHx) with 17-30 mol% 3HHx from palm oil. nih.gov
phaC from R. aetherivorans and phaJ from P. aeruginosaCupriavidus sp. Oh_1PHA biosynthesisProduction of P(3HB-co-3HHx) with a 3HHx mole fraction of 24.3% from soybean oil. mdpi.com
Aeromonas PHA biosynthesis genes and orf1Escherichia coliPHA biosynthesisIncreased the 3HHx fraction in P(3HB-co-3HHx) threefold. ewha.ac.kr

Computational and Theoretical Approaches in 3 Oxohexanoate Research

Molecular Dynamics Simulations of Enzyme-3-Oxohexanoate Interactions

Molecular dynamics (MD) simulations offer a powerful lens through which to view the dynamic interactions between enzymes and their substrates, such as 3-oxohexanoate. nih.govfau.euplos.org These simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational changes, binding events, and the influence of the cellular environment. nih.govfau.eu

Research employing MD simulations has been crucial in understanding how enzymes recognize and bind to substrates. For instance, simulations can reveal the key amino acid residues that form the active site and interact with the this compound molecule. fau.eu By observing the subtle dance of atoms, scientists can identify the specific orientations and conformations that are necessary for catalysis to occur. nih.govutmb.edu This information is invaluable for understanding the substrate specificity of enzymes like 3-ketoacyl-CoA thiolase, which plays a central role in fatty acid metabolism. wikipedia.orgnih.gov

Furthermore, MD simulations can elucidate the role of the surrounding environment, such as water molecules and the lipid bilayer in the case of membrane-bound enzymes, on enzyme function. nih.gov These simulations have shown how the dynamic nature of the enzyme and its environment can facilitate the entry of substrates into the active site and the release of products. nih.gov For example, studies have investigated the conformational ensemble of enzymes like cytochrome P450 in a phospholipid bilayer, revealing how interactions with the membrane can lead to open configurations that allow ligand access. nih.gov

Interactive Table: Key Parameters in MD Simulations of Enzyme-Substrate Interactions

Parameter Description Relevance to this compound Research
Force Field A set of parameters that defines the potential energy of the system as a function of atomic coordinates. Accurately modeling the interactions between this compound and the enzyme's amino acid residues.
Simulation Time The duration of the simulated molecular trajectory. Capturing rare events and large-scale conformational changes relevant to substrate binding and catalysis.
Ensemble The statistical collection of all possible states of the system. Understanding the range of conformations the enzyme-substrate complex can adopt and their functional relevance.

| Solvent Model | The representation of the surrounding solvent (e.g., water). | Accurately portraying the influence of the cellular environment on enzyme structure and function. |

Quantum Mechanical Calculations for Reaction Mechanism Elucidation

Quantum mechanical (QM) calculations provide a fundamental understanding of chemical reactions by solving the Schrödinger equation for a given molecular system. mdpi.comidosr.org In the context of this compound, QM methods, particularly Density Functional Theory (DFT), are used to elucidate the intricate details of enzymatic reaction mechanisms. mdpi.comunito.itsioc-journal.cn These calculations can determine the energies of reactants, transition states, and products, thereby mapping out the entire reaction pathway. idosr.orgsioc-journal.cn

A key application of QM calculations is in studying the mechanism of enzymes like 3-ketoacyl-CoA thiolase, which catalyzes the cleavage of a carbon-carbon bond in 3-oxohexanoyl-CoA. wikipedia.orgnih.gov QM studies can identify the specific electronic rearrangements that occur during the reaction, including the formation and breaking of chemical bonds. mdpi.com This level of detail helps to explain how the enzyme is able to lower the activation energy of the reaction so efficiently.

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are particularly powerful for studying enzymatic reactions. fau.eu In this approach, the reactive part of the system (e.g., the substrate and the key active site residues) is treated with high-level QM calculations, while the rest of the protein and the surrounding solvent are modeled using more computationally efficient MM methods. fau.eu This allows for the study of reaction mechanisms within the full context of the enzyme's structure and dynamics. For example, QM/MM calculations have been used to investigate the reduction of 3-oxocarboxylates by (R)-3-hydroxybutyrate dehydrogenase, providing insights into the activation energies and the role of different enzyme orthologues. researchgate.net

Metabolic Flux Analysis and Network Modeling

Metabolic flux analysis (MFA) is a powerful systems biology tool used to quantify the rates (fluxes) of metabolic reactions within a cell. nih.govembopress.org By tracking the flow of isotopes, such as ¹³C, through metabolic pathways, MFA can provide a snapshot of cellular physiology and how it responds to different conditions. nih.govd-nb.info In the study of this compound, MFA can be used to understand its role within the broader context of fatty acid metabolism and its connections to other central metabolic pathways. plos.orghmdb.ca

Flux balance analysis (FBA), a related constraint-based modeling approach, is often used in conjunction with MFA. nih.gov FBA uses a stoichiometric model of the metabolic network to predict the optimal distribution of metabolic fluxes that will maximize a specific cellular objective, such as growth. nih.gov These models can be used to simulate the effects of genetic modifications or changes in nutrient availability on the production or consumption of this compound.

Network modeling allows for the integration of various 'omics' data (genomics, transcriptomics, proteomics, and metabolomics) to construct comprehensive models of cellular metabolism. embopress.org These models can be used to identify key enzymes and regulatory points within the pathways involving this compound. For instance, a validated kinetic model of mitochondrial fatty acid β-oxidation demonstrated how substrate overload can lead to a decline in flux, implicating the role of the promiscuous enzyme medium-chain 3-keto-acyl-CoA thiolase. plos.org Such models are invaluable for metabolic engineering efforts aimed at optimizing the production of valuable chemicals derived from fatty acid metabolism.

Interactive Table: Approaches in Metabolic Flux Analysis

Approach Description Application in this compound Research
¹³C-Metabolic Flux Analysis (¹³C-MFA) An experimental technique that uses ¹³C-labeled substrates to trace the flow of carbon through metabolic pathways. d-nb.info Quantifying the intracellular fluxes through pathways involving this compound, such as fatty acid biosynthesis and degradation. d-nb.infohmdb.ca
Flux Balance Analysis (FBA) A computational method that predicts metabolic fluxes based on the stoichiometry of the metabolic network and an assumed cellular objective. nih.gov Simulating the metabolic state of a cell and predicting how genetic or environmental perturbations affect this compound metabolism.

| Flux-sum coupling analysis (FSCA) | A constraint-based approach to study the interdependencies between metabolite concentrations by determining coupling relationships based on the flux-sum of metabolites. plos.org | Investigating the relationships between the concentration of this compound and other metabolites in the network. |

Bioinformatic Prediction of Novel Enzymes and Metabolic Pathways

Bioinformatics provides a suite of computational tools for identifying and characterizing novel enzymes and metabolic pathways related to this compound from the vast amount of genomic and proteomic data. nih.gov By comparing protein sequences and structures, bioinformatic methods can predict the function of uncharacterized enzymes and even reconstruct entire metabolic pathways. mdpi.comfrontiersin.org

Sequence-based approaches, such as BLAST and PSI-BLAST, are used to find homologous enzymes in different organisms. nih.gov By identifying enzymes with known functions that are similar in sequence to an unknown protein, researchers can infer the function of the new protein. Machine learning algorithms are increasingly being used to improve the accuracy of these predictions by learning from large datasets of annotated enzyme sequences. nih.govmdpi.com These methods can classify enzymes into functional families based on features extracted from their amino acid sequence. nih.gov

Structure-based methods use the three-dimensional structure of a protein to predict its function. escholarship.org Since protein structure is often more conserved than sequence, these methods can be particularly useful for identifying distantly related enzymes. ub.edu Tools that predict the binding sites of ligands and substrates on the protein surface can provide clues about the enzyme's substrate specificity. frontiersin.org For example, computational tools can be used to analyze the molecular interaction network in the binding pocket to predict the importance of single residues. frontiersin.org

Furthermore, bioinformatics plays a crucial role in "genome mining," where entire genomes are scanned for genes encoding enzymes of interest. mdpi.com By looking for clusters of genes that are co-located on the chromosome, it is possible to identify new metabolic pathways. This approach has been successful in discovering novel pathways for the biosynthesis and degradation of various natural products.

Emerging Research Areas and Future Directions in 3 Oxohexanoate Studies

Elucidation of Uncharacterized Metabolic Branches and Hidden Pathways

While 3-oxohexanoate is a known intermediate in fatty acid metabolism, significant research efforts are now directed towards identifying its role in less-characterized or previously "hidden" metabolic networks, particularly in microorganisms. hmdb.cahmdb.caescholarship.org The anaerobic catabolism of complex aromatic compounds, for example, can proceed through novel intermediates related to this compound.

Key Research Findings:

Anaerobic Degradation Pathways: In the bacterium Eubacterium oxidoreducens, the anaerobic metabolism of gallate and phloroglucinol (B13840) involves the ring-cleavage product 3-hydroxy-5-oxohexanoate. nih.gov This intermediate is subsequently broken down via a pathway that resembles beta-oxidation, highlighting a specialized metabolic branch for processing complex carbon sources. nih.gov

Amino Acid Metabolism: Derivatives of oxohexanoate are confirmed intermediates in amino acid degradation. (S)-5-Amino-3-oxohexanoate is a substrate for L-erythro-3,5-diaminohexanoate dehydrogenase in the lysine (B10760008) degradation pathway. hmdb.ca Similarly, compounds like (S)-2-amino-6-oxohexanoate are recognized as metabolic intermediates, suggesting a broader role for the oxohexanoate backbone in amino acid processing. figshare.comethz.ch

The ongoing discovery of such pathways underscores that the metabolic story of this compound is incomplete. Advances in genomics and metabolomics are enabling researchers to infer the activity of previously uncharacterized pathways, suggesting that more hidden branches involving this compound await discovery. escholarship.org

Applications in Synthetic Biology and Metabolic Engineering for Bioproduction

Synthetic biology and metabolic engineering aim to redesign cellular processes for the production of valuable chemicals. nih.govuml.edunptel.ac.in this compound and its derivatives are recognized as valuable chiral building blocks and precursors for pharmaceuticals and specialty chemicals, making them attractive targets for bioproduction. nih.govnih.gov The strategies being developed often involve the purposeful modification of metabolic pathways, the elimination of byproduct formation, and the optimization of microbial hosts. nih.govosti.gov

A central goal of synthetic biology is the rational design of microorganisms to function as cellular factories for specific chemicals. azolifesciences.com This involves constructing novel metabolic pathways and optimizing host organisms for high efficiency and yield. ucl.ac.uknih.gov

Research Highlights:

Host Organism Engineering: Researchers have successfully engineered hosts like Escherichia coli and Pseudomonas putida to produce novel compounds by constructing new metabolic pathways. ucl.ac.uk P. putida is emerging as a robust alternative for industrial processes due to its solvent tolerance. ucl.ac.uk In a notable example for a related compound, an engineered E. coli strain was developed to produce high titers of (R)-3-Hydroxybutyric acid through a multi-pronged approach that included optimizing the biosynthetic pathway, engineering cofactor regeneration, and regulating central metabolism. nih.gov

Pathway Introduction and Optimization: For the production of 3-hydroxypropionic acid (3-HP), a valuable platform chemical, entire biosynthetic pathways have been introduced into host organisms like Aspergillus niger. osti.gov Subsequent analysis using proteomics and metabolomics identified specific genetic targets—such as pyruvate (B1213749) carboxylase—whose modification could significantly improve the metabolic flux towards the desired product. osti.gov This iterative cycle of design, build, and test is fundamental to metabolic engineering.

Growth-Coupled Production: Advanced strategies involve engineering cells to make the production of the target chemical obligatory for cell growth. google.com This approach creates highly stable production strains suitable for continuous industrial fermentation processes. google.com

Table 1: Strategies for Engineering Organisms for Bioproduction
StrategyDescriptionExample ApplicationReference
Pathway OptimizationIntroducing and modifying enzymes to create a new, efficient biosynthetic route to the target compound.Engineering of an R-3HB biosynthetic pathway in E. coli. nih.gov
Host EngineeringModifying the host organism's native metabolism to improve tolerance, redirect carbon flux, and enhance cofactor supply.Use of P. putida as a robust host for producing novel amines. ucl.ac.uk
Systems-Level AnalysisUsing proteomics, metabolomics, and flux analysis to identify bottlenecks and guide further engineering efforts.Identification of pyruvate carboxylase as a key target to improve 3-HP production in Aspergillus. osti.gov
Growth-Coupled DesignLinking the synthesis of the desired product directly to the growth of the microorganism.Designing microbial strains for the obligatory production of 3-HP. google.com

Biocatalysts, particularly enzymes, offer a green and highly specific alternative to traditional chemical synthesis. researchgate.net A key area of research is the discovery and engineering of enzymes that can produce or modify this compound and related keto esters with high efficiency and stereoselectivity. nih.govrsc.org

Key Developments:

Engineered Enzyme Cascades: A coupled enzyme cascade using an engineered Cytochrome P450BM3 and an alcohol dehydrogenase has been demonstrated for the synthesis of keto-functionalized esters like methyl-3-oxohexanoate, which serve as important pharmaceutical precursors. nih.gov

Protein Engineering for Chiral Synthesis: Through structure-guided protein engineering, researchers have dramatically improved the activity and stability of enzymes for industrial use. rsc.org A mutant alcohol dehydrogenase from Lactobacillus kefir was developed for the efficient synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, a chiral pharmaceutical intermediate, achieving high conversion rates at large substrate concentrations. researchgate.net

Ketoreductases (KREDs): Engineered KREDs are widely used for the asymmetric reduction of ketones to produce valuable chiral alcohols. researchgate.netrsc.org These enzymes are central to the industrial synthesis of key intermediates for major pharmaceuticals, demonstrating the power of biocatalysis in producing high-purity enantiomers. rsc.org

Robust Biocatalysts from Unconventional Yeasts: Research into unconventional yeasts is uncovering enzymes that are naturally robust and capable of functioning under harsh industrial conditions, such as high temperatures or the presence of organic solvents. researchgate.netmdpi.com Carbonyl reductases from these organisms are promising biocatalysts for producing chiral synthons. mdpi.com

Role in Inter-organismal Chemical Communication (e.g., Host-Microbe Interactions)

There is growing interest in the role of small metabolites as signaling molecules in the complex chemical dialogues between different organisms, such as between microbes and their hosts. frontiersin.orgnih.gov While direct evidence for this compound as a signaling molecule is still emerging, research on structurally related compounds provides a strong basis for its potential involvement.

Research Findings and Parallels:

Quorum Sensing (QS) Inhibition: The β-keto ester scaffold, which is the core structure of this compound, has been implicated in the modulation of bacterial quorum sensing. mdpi.com In a study screening for QS inhibitors against Vibrio harveyi, ethyl benzoylacetate, a related β-keto ester, demonstrated inhibitory activity, while ethyl this compound did not. mdpi.com This suggests that the core structure is relevant for interaction with QS machinery and that specific substitutions are key for biological activity. mdpi.com

Host-Microbe Signaling by Gut Microbiota: It is well-established that gut microbes produce metabolites that interact directly with host cells to regulate physiology. For instance, 3-oxo derivatives of bile acids (e.g., 3-oxoLCA) produced by gut bacteria can act on host nuclear receptors, influencing host metabolism and immune responses. researcher.life This provides a compelling model for how other 3-oxo acids, potentially including this compound produced by microbes, could function as signaling molecules.

Metabolic Exchange in Symbiosis: Studies on the metabolic interactions between organisms, such as between algae and their associated bacteria, reveal the exchange of a wide array of small molecules that mediate the symbiotic relationship. figshare.com This highlights the general principle of metabolites serving as a chemical language in inter-organismal communication.

Development of Advanced Probes and Inhibitors for Research Tools

To dissect the function of this compound and the enzymes that metabolize it, researchers are developing specialized chemical tools. These include fluorescent probes to monitor enzyme activity in real-time and specific inhibitors to modulate biological pathways.

Approaches and Developments:

Activity-Based Probes (ABPs): A powerful strategy for studying enzymes is the use of ABPs, which are designed to bind covalently and irreversibly to the active site. nih.gov Researchers have developed oxadiazolone-based probes to selectively target serine hydrolases in bacteria. nih.gov This rational design approach, where a substrate-like scaffold is equipped with a reactive "warhead," could be adapted to create specific probes for enzymes that recognize this compound.

Fluorogenic Probes: Another approach involves creating probes that become fluorescent upon being processed by an enzyme. researchgate.net For example, single-step fluorogenic probes have been designed to detect the decrotonylation activity of histone deacetylases (HDACs). researchgate.net Such enzyme-activated probes provide a sensitive and continuous way to measure enzyme kinetics and are valuable tools for screening potential inhibitors. researchgate.net

Structure-Based Inhibitor Design: The β-keto ester structure of this compound serves as a template for designing inhibitors of various biological processes. Research has shown that derivatives of the related compound ethyl benzoylacetate can act as inhibitors of bacterial quorum sensing. mdpi.com Furthermore, structure-guided optimization is a proven method for developing potent and selective inhibitors for specific enzyme targets, such as the aldo-keto reductases that are implicated in cancer and may process keto-group containing compounds. nih.gov

Table 2: Chemical Tools for Studying this compound-Related Pathways
Tool TypePrinciple of ActionResearch ApplicationReference
Activity-Based Probes (ABPs)Contain a reactive group ("warhead") that forms a covalent bond with the target enzyme's active site.Identifying and labeling specific enzymes in complex biological samples (e.g., FphE in S. aureus). nih.gov
Fluorogenic ProbesDesigned to emit a fluorescent signal upon enzymatic cleavage or modification.Real-time monitoring of enzyme activity; high-throughput screening for enzyme inhibitors. researchgate.net
Small Molecule InhibitorsBind to and block the activity of a target enzyme or pathway.Modulating biological processes for research (e.g., quorum sensing) or therapeutic purposes. mdpi.comnih.gov

Systems-Level Understanding of its Metabolic Control and Biological Impact

Key Concepts and Applications:

Genome-Scale Metabolic Models: These comprehensive models integrate genomic and biochemical data to simulate the metabolic activity of an entire organism. frontiersin.org They are used to predict metabolic fluxes and to understand the relationship between genotype and phenotype. frontiersin.org

Integrating 'Omics' Data: A systems-level understanding is achieved by integrating data from genomics, proteomics, and metabolomics. In the effort to improve 3-HP production in Aspergillus, proteomic and metabolomic analyses were crucial for identifying key enzymatic targets that controlled the metabolic flux. osti.gov Similarly, transcriptome analysis helped to illustrate the global metabolic changes that led to enhanced R-3HB production in an engineered E. coli strain. nih.gov

By applying these systems biology tools, researchers can build predictive models of metabolism. This allows for the rational design of strategies to manipulate pathways involving this compound, whether the goal is to increase the bioproduction of a valuable chemical or to understand its role in disease. nih.gov

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for producing high-purity 3-oxohexanoate, and how are intermediates characterized?

  • Methodological Answer : Ethyl this compound (C₈H₁₄O₃, CAS 3249-68-1) is typically synthesized via Claisen condensation of ethyl acetoacetate with butyryl chloride, followed by purification via fractional distillation. Key intermediates (e.g., β-ketoester derivatives) are characterized using NMR (¹H/¹³C), IR spectroscopy, and GC-MS to confirm structural integrity and purity . For reproducibility, experimental protocols should align with journal guidelines (e.g., Beilstein Journal of Organic Chemistry), including detailed descriptions of reaction conditions and spectral data interpretation .

Q. How is this compound identified and quantified in complex biological or chemical matrices?

  • Methodological Answer : Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) is standard for quantification. Retention indices and fragmentation patterns (e.g., m/z 158 for the molecular ion) are compared against reference libraries like NIST Chemistry WebBook . For biological samples, derivatization (e.g., silylation) enhances volatility. Internal standards (e.g., deuterated analogs) mitigate matrix effects .

**What role does this compound play in β-ketoester-dependent enzymatic pathways?

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